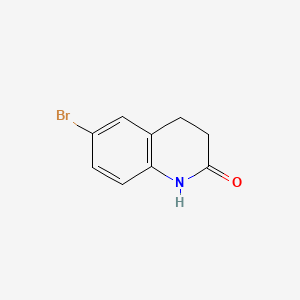

6-Bromo-3,4-dihydro-1h-quinolin-2-one

Description

Properties

IUPAC Name |

6-bromo-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWZSSIUHXNNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559546 | |

| Record name | 6-Bromo-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3279-90-1 | |

| Record name | 6-Bromo-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1,2,3,4-tetrahydro-2-quinolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 6-Bromo-3,4-dihydro-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 6-Bromo-3,4-dihydro-1H-quinolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and its role as a key intermediate in the development of therapeutic agents. Notably, it serves as a scaffold for potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) and aldosterone synthase (CYP11B2), highlighting its potential in addressing neurological and cardiovascular disorders.[1] This guide also includes detailed experimental protocols for the synthesis and biological evaluation of this compound and its analogs, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of its mechanisms of action.

Physicochemical Properties

This compound is a brominated dihydroquinolinone that is a valuable synthetic intermediate in scientific research.[1] It is characterized as a light-sensitive solid.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| CAS Number | 3279-90-1 | [1] |

| Melting Point | 170-174 °C | [1] |

| Appearance | Light-sensitive solid | [1] |

Spectroscopic Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is limited. Researchers are advised to acquire and interpret their own analytical data upon synthesis or acquisition of the compound. For illustrative purposes, general characteristics of related compounds are discussed below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a related compound, 6-bromo-1,2,3,4-tetrahydroquinoline, shows characteristic signals for the aromatic and aliphatic protons. For this compound, one would expect to see signals corresponding to the protons on the aromatic ring, as well as the methylene protons of the dihydroquinolinone core. The chemical shifts and coupling constants would be influenced by the bromine substituent and the lactam functionality.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon of the lactam would appear at a characteristic downfield shift. The aromatic carbons would show splitting patterns and chemical shifts influenced by the bromine atom and the fused ring system.

2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of the carbonyl group, C-H stretching from the aromatic and aliphatic portions, and C-Br stretching.

2.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (226.07 g/mol ). A characteristic isotopic pattern would be observed due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance), with two major peaks separated by 2 m/z units (M and M+2).

Synthesis Protocols

Two primary synthetic routes for this compound are outlined below.

3.1. Bromination of 3,4-Dihydroquinolin-2-one

This method involves the direct bromination of the parent dihydroquinolin-2-one.

-

Reagents and Conditions: Bromine or N-Bromosuccinimide (NBS) in a suitable solvent such as acetic acid or chloroform.

-

Procedure:

-

Dissolve 3,4-dihydroquinolin-2-one in the chosen solvent.

-

Slowly add the brominating agent at a low temperature to control the reaction rate and minimize polybromination.

-

Monitor the reaction progress by an appropriate method (e.g., TLC).

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography.

3.2. Cyclization from 5-Bromo-2,3-dihydro-1H-inden-1-one

This alternative route involves a ring expansion reaction.

-

Reagents: Sodium azide and methanesulfonic acid in dichloromethane.

-

Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen) at a controlled temperature between -5°C and 0°C.

-

Procedure:

-

To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one and methanesulfonic acid in dichloromethane, add sodium azide portion-wise.

-

Stir the reaction mixture at 0°C for approximately 3 hours.

-

Neutralize the reaction with an aqueous solution of sodium hydroxide.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography.

Biological Activity and Experimental Protocols

The 3,4-dihydroquinolin-2-one scaffold is present in many drug candidates and natural products. The bromine atom at the 6-position of the title compound provides a versatile handle for further chemical modifications, making it a key precursor in structure-activity relationship (SAR) studies.[1] Research has focused on developing derivatives as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) for neurological disorders and aldosterone synthase (CYP11B2) for cardiovascular diseases.[1]

4.1. Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

The following is a general protocol for a cell-based nNOS inhibition assay that can be adapted for this compound and its derivatives. This assay measures the production of nitric oxide (NO) by quantifying its stable breakdown product, nitrite (NO₂⁻), using the Griess reagent.

-

Cell Culture: Stably transfected HEK 293T cells overexpressing rat neuronal NOS can be used.

-

Enzyme Activation and Inhibition:

-

Plate the cells and allow them to reach approximately 80% confluency.

-

To activate the enzyme, treat the cells with a calcium ionophore (e.g., 5 µM A23187).

-

Simultaneously, treat the cells with varying concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO).

-

Incubate for a defined period (e.g., 8 hours).

-

-

Nitrite Quantification (Griess Assay):

-

Collect the cell culture media.

-

Add Griess reagent to the media.

-

Incubate at room temperature for a short period to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of inhibition for each inhibitor concentration relative to a control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

4.2. Aldosterone Synthase (CYP11B2) Inhibition Assay

A cell-based assay using the NCI-H295R human adrenocortical carcinoma cell line is a well-established model for studying the inhibition of aldosterone synthesis.

-

Cell Culture:

-

Seed NCI-H295R cells in 96-well plates and allow them to adhere and grow for 24-48 hours.

-

-

Inhibitor Treatment and Stimulation:

-

Prepare serial dilutions of the test compound in the assay medium.

-

Replace the culture medium with the medium containing different concentrations of the inhibitor or a vehicle control.

-

To induce aldosterone production, add a stimulating agent such as angiotensin II to the wells.

-

Incubate the plates for 24-48 hours at 37°C.

-

-

Aldosterone Quantification:

-

After incubation, collect the cell culture supernatant.

-

Measure the aldosterone concentration in the supernatant using a validated method such as LC-MS/MS or a commercial ELISA kit.

-

-

Data Analysis:

-

Determine the IC₅₀ value by plotting the percentage of aldosterone inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve.

-

Signaling Pathways

5.1. Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

The following diagram illustrates the general signaling pathway leading to the production of nitric oxide by nNOS and its downstream effects. Inhibition of nNOS by compounds derived from this compound would block the conversion of L-Arginine to L-Citrulline and NO.

References

An In-depth Technical Guide to 6-Bromo-3,4-dihydro-1H-quinolin-2-one (CAS: 3279-90-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-3,4-dihydro-1H-quinolin-2-one, a key heterocyclic scaffold in medicinal chemistry. This document details its chemical and physical properties, synthesis, and reactivity. A significant focus is placed on its application as a synthetic intermediate for the development of potent enzyme inhibitors, particularly targeting neuronal nitric oxide synthase (nNOS) and aldosterone synthase (CYP11B2). This guide includes detailed descriptions of relevant signaling pathways, experimental workflows, and quantitative data to support researchers in their drug discovery and development endeavors.

Introduction

This compound is a brominated dihydroquinolinone that serves as a crucial building block in the synthesis of novel bioactive molecules.[1] Its core structure, a benzo-fused lactam, is present in numerous drug candidates and natural products.[1] The presence of a bromine atom at the 6-position offers a versatile handle for a variety of chemical modifications, including cross-coupling reactions and nucleophilic aromatic substitution, which allows for the exploration of a wide chemical space.[1] This compound and its derivatives have garnered significant interest for their potential therapeutic applications, including in the treatment of neurological and cardiovascular disorders.[1] The quinolinone class of compounds, to which it belongs, is known for a broad range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1]

Physicochemical Properties

This compound is a light-sensitive solid.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3279-90-1 | [1] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Melting Point | 170-174 °C | [1] |

| Appearance | Light-sensitive brown powder/solid | [1] |

Synthesis and Reactivity

Proposed Synthesis via Intramolecular Cyclization

A common method for the synthesis of dihydroquinolinones involves the intramolecular cyclization of N-aryl-3-halopropanamides. This approach would start from the readily available 4-bromoaniline.

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Biological Activity and Applications in Drug Discovery

This compound is a key intermediate in the synthesis of compounds targeting various enzymes implicated in disease.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Derivatives of this compound have been investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). [1]nNOS is involved in various physiological and pathological processes in the nervous system. Overproduction of nitric oxide (NO) by nNOS is implicated in neurodegenerative diseases and neuropathic pain.

Signaling Pathway of nNOS

Caption: Simplified signaling pathway of neuronal nitric oxide synthase (nNOS) and the point of inhibition.

Inhibition of Aldosterone Synthase (CYP11B2)

Analogues of this compound have also been explored as inhibitors of aldosterone synthase (CYP11B2). [1]This enzyme is critical for the production of aldosterone, a hormone that regulates blood pressure and electrolyte balance. Overproduction of aldosterone can lead to hypertension and other cardiovascular diseases.

Signaling Pathway of Aldosterone Synthase (CYP11B2)

Caption: Simplified signaling pathway for aldosterone synthesis via CYP11B2 and the point of inhibition.

Analytical Data

Comprehensive analytical data is crucial for the characterization of this compound. While specific spectra for this compound are not widely published, the expected data based on its structure are presented below.

| Analytical Technique | Expected Data |

| ¹H NMR | Aromatic protons (3H) in the range of δ 7.0-8.0 ppm. Methylene protons (-CH₂-CH₂-) as two triplets in the aliphatic region (δ 2.5-3.5 ppm). A broad singlet for the N-H proton. |

| ¹³C NMR | Signals for aromatic carbons, including a carbon attached to bromine (C-Br) at a characteristic downfield shift. Signals for the two methylene carbons. A carbonyl carbon (C=O) signal at a significantly downfield shift (δ > 160 ppm). |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It may cause skin and serious eye irritation. [1]It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dark, and dry place under an inert atmosphere to ensure its stability. [1]This product is for research use only and not for human or veterinary use. [1]

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery. Its utility in the development of inhibitors for enzymes such as nNOS and CYP11B2 highlights its importance in the search for new treatments for neurological and cardiovascular diseases. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this important chemical entity.

References

An In-Depth Technical Guide to the Molecular Structure of 6-Bromo-3,4-dihydro-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 6-Bromo-3,4-dihydro-1H-quinolin-2-one. This compound is a key heterocyclic building block in medicinal chemistry, notably as a precursor for the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a critical target in neurodegenerative diseases and pain management.[1] This document details experimental protocols for its synthesis and characterization, presents quantitative data in structured tables, and includes visualizations of its molecular structure and a proposed experimental workflow.

Molecular Structure and Properties

This compound is a bicyclic compound featuring a benzene ring fused to a dihydropyridinone ring. The bromine atom at the 6-position significantly influences its chemical reactivity and makes it a versatile intermediate for further functionalization through reactions like cross-coupling and nucleophilic aromatic substitution.[1]

Below is a visualization of the molecular structure of this compound with standardized atom numbering.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| CAS Number | 3279-90-1 | [1] |

| Melting Point | 170-174 °C | [1] |

| Appearance | Light-sensitive brown powder | [1] |

Synthesis and Experimental Protocols

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from 4-bromoaniline. The initial step is a condensation reaction with diethyl malonate, followed by a thermal cyclization to form the quinolinone ring system.

Proposed Synthesis Workflow

Caption: A logical workflow for the synthesis and characterization of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Condensation of 4-Bromoaniline and Diethyl Malonate

-

In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and diethyl malonate (1.2 equivalents).

-

Heat the mixture at 140-150 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The crude product, a malonanilate intermediate, can be purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

-

Place the purified malonanilate intermediate into a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude product.

-

Filter the solid and wash thoroughly with hexane.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR spectral data based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.5 | br s | 1H | N-H |

| ~ 7.3 - 7.5 | m | 2H | Ar-H |

| ~ 6.8 - 7.0 | d | 1H | Ar-H |

| ~ 2.8 - 3.0 | t | 2H | -CH₂- |

| ~ 2.5 - 2.7 | t | 2H | -CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O |

| ~ 138 | Ar-C |

| ~ 132 | Ar-C |

| ~ 129 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 117 | Ar-C |

| ~ 115 | Ar-CH |

| ~ 30 | -CH₂- |

| ~ 25 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3200 | N-H stretch |

| ~ 1680 | C=O stretch (amide) |

| ~ 1600, 1480 | Aromatic C=C stretch |

| ~ 820 | C-H bend (aromatic, para-disubstituted) |

| ~ 550 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine is characterized by a distinctive isotopic pattern (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio), resulting in M and M+2 peaks of similar intensity.

Table 5: Predicted Mass Spectrometry Data

| m/z | Fragment |

| 225/227 | [M]⁺ |

| 197/199 | [M - CO]⁺ |

| 118 | [M - Br - CO]⁺ |

Biological Significance and Signaling Pathway

This compound serves as a scaffold for developing inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS is implicated in various neurodegenerative disorders. By inhibiting nNOS, these compounds can mitigate the neurotoxic effects of excessive NO.

Proposed nNOS Inhibition Pathway

The following diagram illustrates the proposed mechanism of nNOS inhibition. The inhibitor is hypothesized to bind to the active site of the nNOS enzyme, preventing the substrate L-arginine from binding and thus blocking the production of nitric oxide.

Caption: Proposed mechanism of neuronal nitric oxide synthase (nNOS) inhibition.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry due to its utility as a versatile synthetic intermediate. Its structural features, particularly the presence of a reactive bromine atom, allow for the generation of diverse chemical libraries for drug discovery programs. The presented data and protocols provide a foundational guide for researchers and scientists working on the synthesis, characterization, and application of this important heterocyclic compound, especially in the context of developing novel therapeutics targeting nNOS. Further experimental validation of the predicted spectral data and detailed molecular docking studies will be crucial for the rational design of more potent and selective inhibitors.

References

An In-depth Technical Guide to 6-Bromo-3,4-dihydro-1H-quinolin-2-one

This technical guide provides a comprehensive overview of 6-Bromo-3,4-dihydro-1H-quinolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical identity, properties, synthesis, and its role as a versatile synthetic intermediate.

Chemical Identity and Properties

This compound is a brominated dihydroquinolinone that serves as a crucial building block in the synthesis of novel bioactive molecules.[1] Its core structure, a benzo-fused lactam, is found in numerous drug candidates and natural products. The bromine atom at the 6-position provides a versatile handle for further chemical modifications.[1]

IUPAC Name: this compound[2]

Synonyms:

-

6-Bromo-3,4-dihydro-2(1H)-quinolinone[3]

-

6-bromo-3,4-dihydrocarbostyril[2]

-

2(1H)-Quinolinone, 6-bromo-3,4-dihydro-[2]

-

6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 3279-90-1 | [1][2] |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [1][2] |

| Melting Point | 170-174 °C | [1] |

| Appearance | White to Light yellow powder/crystal | [3] |

| Purity | >98.0% (HPLC) | [3] |

| InChI Key | MQWZSSIUHXNNTM-UHFFFAOYSA-N | [1][2] |

| SMILES | BrC1=CC2=C(NC(=O)CC2)C=C1 | [2][4] |

Experimental Protocols

The synthesis of quinolinone derivatives is a well-established area of organic chemistry. Below is a representative protocol for the synthesis of a related quinolinone, which can be adapted for this compound.

Synthesis of 6-Bromo-4-iodoquinoline

This multi-step synthesis illustrates the general approach to constructing the quinoline core and introducing functionalities.

Step 1: Synthesis of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

-

Dissolve 4-Bromoaniline and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in ethanol.

-

Reflux the solution at 80°C for 3.5 hours.

-

Cool the reaction mixture.

-

Filter the insoluble product, wash with ethanol, and dry to obtain the title compound.[5]

Step 2: Synthesis of 6-Bromoquinolin-4-ol

-

Preheat ether as the solvent.

-

Slowly add 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione to the preheated ether.

-

Stir at reflux for 10 minutes.

-

After the reaction is complete, cool the solution to 50°C.

-

Slowly add the resulting mixture to petroleum ether at room temperature and stir for 10 minutes.

-

Filter the precipitated solid, wash with ethyl acetate, and dry to obtain the yellowish product.[5][6]

Step 3: Synthesis of 6-Bromo-4-chloroquinoline

-

Add POCl₃ dropwise to 6-bromoquinolin-4-ol.

-

Heat the mixture to 110°C and stir for 3 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Neutralize with a saturated sodium carbonate solution.

-

Filter the precipitate, wash with water, and dry to obtain the crude product.

-

Purify by recrystallization from ethanol.[5]

Step 4: Synthesis of 6-Bromo-4-iodoquinoline

-

Dissolve 6-bromo-4-chloroquinoline in THF and add HCl/EtOH dropwise. Stir for 30 minutes at room temperature.

-

Distill the mixture under reduced pressure to obtain the hydrochloride salt.

-

Dissolve the hydrochloride salt and NaI in acetonitrile.

-

Reflux at 100°C for 32 hours.

-

Cool the reaction liquid and distill to obtain the final product as a yellow powder.[6]

Role in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a wide range of biologically active compounds. The quinolinone scaffold is known for its diverse pharmacological activities, including antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant properties.[1] The bromine atom at the 6-position allows for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space for structure-activity relationship (SAR) studies.[1]

Logical Relationship: Synthetic Utility

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex, biologically active molecules.

Caption: Synthetic pathways from this compound.

Potential Signaling Pathway Interactions

While specific signaling pathway interactions for the parent compound are not extensively detailed, its derivatives have been investigated as potent and selective inhibitors of various enzymes. For instance, related structures have been explored as inhibitors of neuronal nitric oxide synthase (nNOS), which are potential therapeutic agents for neurological disorders, and as inhibitors of aldosterone synthase (CYP11B2) for cardiovascular diseases.[1] Quinolone derivatives are also known to target bacterial DNA gyrase and topoisomerase IV.[7]

The diagram below conceptualizes a general mechanism of action for a functionalized quinolinone derivative.

Caption: Generalized mechanism of action for a quinolinone derivative.

Safety and Handling

This compound should be handled with standard laboratory safety protocols. It may cause skin and serious eye irritation.[1] It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere to ensure its long-term stability.[1] This product is intended for research use only and is not for human or veterinary use.[1]

References

- 1. This compound|CAS 3279-90-1 [benchchem.com]

- 2. 6-Bromo-3,4-dihydro-2(1H)-quinolinone, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. 6-Bromo-3,4-dihydroquinolin-2(1H)-one | 3279-90-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. 3279-90-1|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. atlantis-press.com [atlantis-press.com]

- 7. benchchem.com [benchchem.com]

6-Bromo-3,4-dihydro-1h-quinolin-2-one physical and chemical properties

An In-depth Technical Guide to 6-Bromo-3,4-dihydro-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the quinolinone class of molecules. Its chemical structure features a benzo-fused lactam, which is a common motif in many natural products and pharmacologically active compounds. The presence of a bromine atom at the 6-position provides a versatile site for further chemical modifications, making it a valuable intermediate in synthetic and medicinal chemistry. This compound serves as a key building block in the development of novel therapeutic agents, particularly in the field of neuroscience. Research has highlighted its role as a scaffold for creating potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| CAS Number | 3279-90-1 |

| Appearance | White to light yellow or light-sensitive brown powder/crystal[1] |

| Melting Point | 170-174 °C[1] |

| Purity | >98.0% (as determined by HPLC)[1] |

| Storage Conditions | Room temperature, recommended to be stored in a cool, dark place under an inert gas[2] |

| Synonyms | 6-Bromo-3,4-dihydro-2(1H)-quinolinone, 6-Bromo-1,2,3,4-tetrahydroquinolin-2-one[1] |

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is largely dictated by the bromine substituent on the aromatic ring and the lactam functionality. The bromine atom is a key handle for introducing further chemical diversity through various cross-coupling reactions.

Key chemical reactions include:

-

Substitution Reactions: The bromine atom at the 6-position can be readily replaced by other functional groups through nucleophilic aromatic substitution or, more commonly, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of various aryl, heteroaryl, or alkyl groups.

-

Reduction Reactions: The lactam carbonyl group can be reduced to the corresponding amine, yielding a 6-bromo-1,2,3,4-tetrahydroquinoline derivative.

-

Oxidation Reactions: The dihydroquinolinone ring can be oxidized to the corresponding quinolinone.

The following diagram illustrates the main reaction pathways for this compound.

References

The Biological Versatility of 6-Bromo-3,4-dihydro-1H-quinolin-2-one: A Technical Guide to a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-1H-quinolin-2-one core is a prominent scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The introduction of a bromine atom at the 6-position, yielding 6-Bromo-3,4-dihydro-1H-quinolin-2-one, offers a versatile platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its derivatives. While direct extensive research on the parent compound is emerging, a wealth of data from structurally related analogues highlights its potential in oncology, neurology, and infectious diseases. This document consolidates available quantitative data, details key experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a foundational resource for researchers in drug discovery and development.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolinone and its partially saturated analogue, 3,4-dihydro-1H-quinolin-2-one, are considered "privileged structures" in drug design.[1] Their rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent groups to interact with biological targets. This scaffold is present in several FDA-approved drugs, including the antipsychotic aripiprazole and the antiplatelet agent cilostazol, underscoring its therapeutic relevance.[2]

The 6-bromo substituent on the 3,4-dihydro-1H-quinolin-2-one core serves two primary purposes in medicinal chemistry. Firstly, the bromine atom can modulate the electronic properties of the aromatic ring, influencing binding affinities and pharmacokinetic profiles. Secondly, it provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3]

Derivatives of the this compound scaffold have been investigated for a range of biological activities, including:

-

Anticancer Properties: Inhibition of crucial kinases and induction of apoptosis.[4][5]

-

Antimicrobial and Antifungal Activity: Disruption of essential microbial processes.[3][6]

-

Neurological Applications: Modulation of enzymes such as neuronal nitric oxide synthase (nNOS).[3]

-

Cardiovascular Potential: Inhibition of enzymes like aldosterone synthase (CYP11B2).[3]

This guide will delve into the specific findings related to these activities, presenting the data in a structured and actionable format for the scientific community.

Potential Biological Activities and Mechanisms of Action

The biological effects of this compound and its derivatives are attributed to their interaction with various intracellular targets. The quinolinone core acts as a scaffold to position functional groups in a way that facilitates binding to enzymes and receptors.

Anticancer Activity

Several derivatives of the quinolinone scaffold have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of protein kinases that are critical for cancer cell proliferation and survival, or the induction of apoptosis.

For instance, a series of novel 6,8-dibromo-4(3H)quinazolinone derivatives, which share a brominated heterocyclic core, were synthesized and evaluated for their antitumor activity against the human breast carcinoma cell line MCF-7. Several of these compounds exhibited powerful cytotoxic effects, with IC50 values significantly lower than the standard chemotherapeutic agent doxorubicin.[4] Another study focused on 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis, which is crucial for tumor growth and metastasis.[5]

dot

Caption: Potential anticancer mechanism of quinolinone derivatives.

Antimicrobial Activity

The quinolone scaffold is famously associated with antibacterial agents that target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[7] While direct data on this compound is limited, derivatives of the closely related 6-Bromo-3-hydroxyquinolin-2(1H)-one have been proposed as candidates for developing new antimicrobial agents.[6] The derivatization at the C3 hydroxyl and N1 positions can significantly alter the compound's properties, potentially enhancing its antimicrobial potency and spectrum.[6]

dot

Caption: Workflow for developing antimicrobial quinolinone derivatives.

Quantitative Biological Data

The following tables summarize the available quantitative data for derivatives of the this compound scaffold. This data is crucial for understanding the potency and efficacy of these compounds and for guiding future SAR studies.

Table 1: Anticancer Activity of 6,8-dibromo-4(3H)quinazolinone Derivatives against MCF-7 Cells [4]

| Compound | IC50 (µg/mL) |

| XIIIb | 1.7 |

| IX | 1.8 |

| XIVd | 1.83 |

| XIVb | 5.4 |

| XIVe | 6.84 |

| XIIIa | 10.8 |

| XIVc | 13.9 |

| XVc | 15.7 |

| XIVa | 29.6 |

| Doxorubicin (Control) | Not explicitly stated, but compounds are compared favorably |

Table 2: Antiproliferative Activity of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one Derivatives [5]

| Compound | Cell Line | IC50 (µM) |

| 4t | U87-MG | Highest Activity |

| 4u | U87-MG | Highest Activity |

| 4v | U87-MG | Highest Activity |

| 4q | U138-MG | Excellent Results |

| 4m | U138-MG | Excellent Results |

| 4g | U138-MG | Excellent Results |

| (Note: Specific IC50 values were presented graphically in the source material.) |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section outlines the methodologies used to evaluate the biological activities of quinolinone derivatives, based on the cited literature.

Synthesis of Derivatives

General Procedure for N-Alkylation of 6-Bromo-3-hydroxyquinolin-2(1H)-one: [6]

-

To a solution of 6-Bromo-3-hydroxyquinolin-2(1H)-one (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere, add NaH (1.2 mmol) portion-wise at 0°C.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]

Protocol: [6]

-

Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO, then diluted in culture medium) and incubate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

dot

Caption: Standard workflow for the MTT cell viability assay.

Antimicrobial Screening (Minimum Inhibitory Concentration - MIC Assay)

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

General Protocol: [6]

-

Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (broth with inoculum, no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

This compound is a valuable scaffold for the development of new therapeutic agents. While direct biological data on the compound itself is limited, extensive research on its derivatives strongly suggests significant potential in oncology and infectious diseases. The bromine substituent not only influences the biological activity but also provides a crucial point for synthetic diversification.

Future research should focus on:

-

Synthesizing and screening a broader library of derivatives of this compound to establish clear SAR.

-

Elucidating the specific molecular targets and signaling pathways for the most potent compounds.

-

Evaluating the pharmacokinetic and toxicological profiles of lead compounds in preclinical models.

The information compiled in this technical guide provides a solid foundation for researchers to build upon, accelerating the journey of quinolinone-based compounds from the laboratory to the clinic.

References

- 1. Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|CAS 3279-90-1 [benchchem.com]

- 4. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Therapeutic Promise of Quinolinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of quinolinone compounds, focusing on their anticancer, antibacterial, and anti-inflammatory applications. It consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms to support ongoing research and drug development efforts in this promising field.

Anticancer Applications: Targeting Key Oncogenic Pathways

Quinolinone derivatives have shown significant promise as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] These compounds have been shown to target several critical signaling pathways frequently dysregulated in cancer.

Signaling Pathway Inhibition

A primary mechanism of action for many anticancer quinolinone compounds is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[3] Dysregulation of the EGFR signaling cascade is a hallmark of numerous cancers. By blocking EGFR, these compounds can effectively shut down downstream pro-survival pathways, including the RAS-RAF-MAPK and PI3K-Akt-mTOR pathways, ultimately leading to decreased cell proliferation and apoptosis.[3][4][5]

Furthermore, certain quinolinone derivatives have been identified as potent inhibitors of DNA methyltransferases (DNMTs).[6][7][8] Aberrant DNA methylation is a key epigenetic modification in cancer, often leading to the silencing of tumor suppressor genes. By inhibiting DNMTs, these compounds can restore the expression of these critical genes, thereby impeding tumorigenesis.[8]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various quinolinone derivatives against a range of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Target Cell Line | Cancer Type | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivative 12e | MGC-803 | Gastric Cancer | 1.38 | [9] |

| HCT-116 | Colon Cancer | 5.34 | [9] | |

| MCF-7 | Breast Cancer | 5.21 | [9] | |

| 4-Morpholinopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (MPSQ) | COLO 205 | Colon Adenocarcinoma | 15 | [10] |

| Quinolinium Iodide Derivative 12 | A-549 | Lung Cancer | 4.45 ± 0.88 | [11] |

| HeLa | Cervical Cancer | 4.74 ± 0.42 | [11] | |

| SGC-7901 | Gastric Cancer | 14.54 ± 1.96 | [11] | |

| Quinolinone Derivative 9l | HeLa | Cervical Cancer | 0.94 (nM) | [12] |

| Quinolinone Derivative 9e | A549 | Lung Cancer | 1.01 (nM) | [12] |

| Quinolone-based mTOR inhibitor HA-2l | - | - | 0.066 | [4] |

| Quinolone-based mTOR inhibitor HA-2c | - | - | 0.075 | [4] |

Experimental Protocols: Assessing Anticancer Activity

A standardized workflow is crucial for the reliable evaluation of the anticancer potential of novel quinolinone compounds.

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, consequently, their viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinolinone compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve.[13]

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat cells with the quinolinone compound for a defined period. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cells.

-

Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.[10][13]

Antibacterial Applications: A New Generation of Antimicrobials

The quinolone class of antibiotics, which are structurally related to quinolinones, has been a cornerstone of antibacterial therapy for decades.[14] Research into novel quinolinone derivatives continues to yield compounds with potent activity against a range of bacterial pathogens, including multidrug-resistant strains.[15][16]

Mechanism of Action

The primary antibacterial mechanism of quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10][16] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting their function, quinolinone compounds introduce double-strand breaks in the bacterial chromosome, leading to rapid cell death.

Quantitative Data: Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several quinolinone derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 4 | MRSA | 0.75 | [15] |

| VRE | 0.75 | [15] | |

| Compound 6 | C. difficile | 1.0 | [15] |

| Dihydrotriazine Derivative 93a-c | S. aureus | 2 | [14] |

| E. coli | 2 | [14] | |

| Quinoline Derivative 11 | S. aureus | 6.25 | [14] |

| Quinoline-Quinolone Hybrid 5d | Various G+ and G- strains | 0.125–8 | [16] |

| Sulfonyl/Benzoyl/Propargyl Substituted Quinoline | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [17] |

Experimental Protocols: Determining Antibacterial Efficacy

The MIC of a compound is determined using broth microdilution or agar dilution methods.

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.

-

Serial Dilution: Prepare a series of twofold dilutions of the quinolinone compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[15]

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Quinolinone derivatives have also demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for a variety of inflammatory conditions.[18]

Mechanism of Action

The anti-inflammatory effects of quinolinone compounds are attributed to their ability to modulate key inflammatory pathways. This includes the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and the suppression of pro-inflammatory cytokine production.[18][19]

In Vivo Model: Xylene-Induced Ear Edema in Mice

This is a common and straightforward model for evaluating the acute anti-inflammatory activity of a compound.

-

Animal Dosing: Administer the quinolinone compound or a control vehicle to mice.

-

Induction of Inflammation: After a set period, apply a small volume of xylene to the inner and outer surfaces of one ear to induce inflammation and edema.

-

Sample Collection: After a specific time, euthanize the mice and collect circular sections from both the treated and untreated ears using a biopsy punch.

-

Edema Measurement: Weigh the ear punches. The difference in weight between the xylene-treated and untreated ears is a measure of the edema.

-

Data Analysis: Calculate the percentage of inhibition of edema by the test compound compared to the control group.[20]

Conclusion

The quinolinone core structure represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The diverse biological activities of quinolinone derivatives, spanning anticancer, antibacterial, and anti-inflammatory applications, underscore their significance in modern drug discovery. The continued exploration of their structure-activity relationships, mechanisms of action, and clinical potential is poised to yield new and effective treatments for a wide range of diseases. This guide provides a foundational resource for researchers dedicated to advancing the therapeutic applications of this remarkable class of compounds.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-3,4-dihydro-1H-quinolin-2-one: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Literature Review of a Key Synthetic Intermediate

Introduction

6-Bromo-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its quinolinone core is a privileged scaffold found in numerous biologically active compounds. The presence of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, making it a valuable starting material for the synthesis of a diverse range of potential therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the established and potential biological applications of this compound, with a focus on its role in the development of novel inhibitors for key enzymatic targets.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| CAS Number | 3279-90-1 |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 170-174 °C |

| Solubility | Soluble in various organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common approaches involve the direct bromination of the parent dihydroquinolinone or a photocatalytic oxidation of the corresponding tetrahydroquinoline.

Experimental Protocol: Bromination of 3,4-dihydro-1H-quinolin-2-one

This method involves the electrophilic aromatic substitution of 3,4-dihydro-1H-quinolin-2-one.

Materials:

-

3,4-dihydro-1H-quinolin-2-one

-

N-Bromosuccinimide (NBS)

-

Acetic acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (for elution)

Procedure:

-

Dissolve 3,4-dihydro-1H-quinolin-2-one in acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to afford this compound.

A generalized workflow for the synthesis is depicted below:

Photocatalytic Synthesis

A more recent approach involves the photocatalytic oxidation of 6-bromo-1,2,3,4-tetrahydroquinoline. This method offers a potentially greener alternative to traditional bromination. The reaction typically employs a photocatalyst, an organic base, and a suitable solvent under an oxygen atmosphere and light irradiation. For instance, a study demonstrated the successful transformation of a 6-bromo-substituted tetrahydroquinoline to the corresponding 3,4-dihydroquinolone.[1]

Biological Applications in Drug Development

This compound serves as a crucial building block for the synthesis of compounds targeting various diseases. Its primary utility lies in its role as a scaffold for developing potent enzyme inhibitors.

Inhibitors of Neuronal Nitric Oxide Synthase (nNOS)

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in neurodegenerative disorders and neuropathic pain.[2] Consequently, selective inhibition of nNOS is a promising therapeutic strategy. The this compound scaffold has been utilized to develop potent and selective nNOS inhibitors.[3] The bromine atom at the 6-position allows for further functionalization through cross-coupling reactions to explore a wider chemical space and optimize inhibitor potency and selectivity.

Mechanism of nNOS Inhibition:

Small molecule inhibitors derived from the this compound scaffold typically act as competitive inhibitors of nNOS. They are designed to mimic the substrate, L-arginine, or to coordinate with the heme iron in the enzyme's active site, thereby preventing the synthesis of nitric oxide.

References

An In-depth Technical Guide to the Safety and Handling of 6-Bromo-3,4-dihydro-1h-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety, handling, and potential biological applications of 6-Bromo-3,4-dihydro-1h-quinolin-2-one. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₉H₈BrNO.[1] It belongs to the quinolinone class of compounds, which are known for their diverse biological activities.[1] The presence of a bromine atom in its structure enhances its reactivity and potential for therapeutic applications.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3279-90-1 | [1] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Melting Point | 170-174 °C | [1] |

| Appearance | Light-sensitive brown powder/solid | [1] |

| Purity | >98% | |

| Sensitivity | Light sensitive | [1] |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.[1]

Hazard Identification

First Aid Measures

-

After inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

-

In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

-

In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Firefighting Measures

-

Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific hazards arising from the chemical: No data available.

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Handling and Storage

-

Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Conditions for safe storage: Store in a cool, dark place.[1] Keep the container tightly closed in a dry and well-ventilated place. Store under inert conditions to ensure long-term stability.[1]

Personal Protective Equipment

-

Eye/face protection: Safety glasses with side-shields conforming to EN166.

-

Skin protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

-

Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Experimental Protocols

Synthesis of this compound

Proposed Synthesis from 5-bromo-1-indanone (by analogy):

This protocol is adapted from the synthesis of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one.[1]

Materials:

-

5-bromo-1-indanone

-

Dichloromethane (CH₂Cl₂)

-

Methanesulfonic acid (CH₃SO₃H)

-

Sodium azide (NaN₃)

-

1.0 M Sodium hydroxide (NaOH) aqueous solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a 100 mL round-bottom flask, weigh 1.08 g (5.1 mmol) of 5-bromo-1-indanone.

-

At 0°C, sequentially add 30 mL of dichloromethane, 15 mL of methanesulfonic acid, and 0.5 g (7.7 mmol) of sodium azide to the reaction flask.

-

Stir the reaction mixture at room temperature for 3 hours.

-

After the reaction is complete, slowly add 50 mL of 1.0 M aqueous sodium hydroxide to quench the reaction.

-

Extract the aqueous phase with 100 mL of dichloromethane.

-

Combine the organic phases and wash with 40 mL of saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent to obtain the final product.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR Spectroscopy: To determine the structure and confirm the presence of protons on the aromatic and aliphatic parts of the molecule.

-

¹³C NMR Spectroscopy: To identify all the carbon atoms in the molecule.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Biological Activity and Mechanism of Action

The 3,4-dihydro-1H-quinolin-2-one scaffold is a key component in many biologically active compounds and drug candidates.[1] The bromine atom at the 6-position provides a versatile site for further chemical modifications, making this compound a valuable precursor in drug discovery.[1]

This scaffold has been utilized in the development of potent and selective inhibitors for two key enzymes:

-

Neuronal Nitric Oxide Synthase (nNOS): A potential therapeutic target for neurological disorders such as neuropathic pain and migraine.[1]

-

Aldosterone Synthase (CYP11B2): A crucial enzyme in the biosynthesis of aldosterone, making it a target for the treatment of cardiovascular diseases.[1]

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Overproduction of nitric oxide (NO) by nNOS is implicated in various neurodegenerative conditions. Therefore, selective inhibition of nNOS is a promising therapeutic strategy. The quinolinone core of this compound serves as a scaffold for designing such inhibitors.

Signaling Pathway and Inhibition Mechanism:

The diagram below illustrates the general signaling pathway of nNOS and the proposed mechanism of inhibition by a quinolinone-based inhibitor. The inhibitor is thought to bind to the active site of the enzyme, preventing the binding of the natural substrate, L-arginine, and thereby blocking the production of nitric oxide.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one from 4-bromoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one, a valuable intermediate in medicinal chemistry and drug discovery. The synthetic strategy is a two-step process commencing with the N-acylation of 4-bromoaniline with 3-chloropropionyl chloride to yield N-(4-bromophenyl)-3-chloropropanamide. This intermediate subsequently undergoes an intramolecular Friedel-Crafts cyclization catalyzed by aluminum chloride to afford the target compound. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visualization of the synthetic pathway.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. The dihydroquinolinone scaffold is present in numerous pharmaceutical agents, and the bromo-substituent at the 6-position provides a versatile handle for further chemical modifications through cross-coupling reactions or nucleophilic aromatic substitutions. This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug development programs. The following protocol outlines a reliable and reproducible method for the preparation of this important synthetic intermediate.

Synthetic Pathway

The synthesis of this compound from 4-bromoaniline is achieved through a two-step reaction sequence as illustrated below. The first step involves the formation of an amide bond, followed by an intramolecular electrophilic aromatic substitution to construct the heterocyclic ring system.

Caption: Synthetic pathway for this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Amount | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoaniline | 172.03 | 1.0 | 10.0 g | Dichloromethane | 0 to rt | 3 | ~90 |

| 3-Chloropropionyl chloride | 126.98 | 1.1 | 8.1 mL | |||||

| Pyridine | 79.10 | 1.2 | 5.6 mL | |||||

| 2 | N-(4-bromophenyl)-3-chloropropanamide | 262.52 | 1.0 | 10.0 g | Carbon Disulfide | Reflux | 4 | ~75 |

| Aluminum Chloride | 133.34 | 2.5 | 12.7 g |

Experimental Protocols

Step 1: Synthesis of N-(4-bromophenyl)-3-chloropropanamide

Materials:

-

4-Bromoaniline

-

3-Chloropropionyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (10.0 g, 58.1 mmol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (5.6 mL, 69.7 mmol) to the solution.

-

Slowly add 3-chloropropionyl chloride (6.5 mL, 63.9 mmol) dropwise to the stirred solution over 20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude N-(4-bromophenyl)-3-chloropropanamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.

Step 2: Synthesis of this compound

Materials:

-

N-(4-bromophenyl)-3-chloropropanamide

-

Aluminum chloride (AlCl₃), anhydrous

-

Carbon disulfide (CS₂), anhydrous

-

Ice water

-

1 M Hydrochloric acid (HCl)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend anhydrous aluminum chloride (12.7 g, 95.2 mmol) in anhydrous carbon disulfide (100 mL).

-

To the stirred suspension, add N-(4-bromophenyl)-3-chloropropanamide (10.0 g, 38.1 mmol) portion-wise.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Stir the mixture until the aluminum salts are dissolved.

-

Filter the resulting precipitate, wash with cold water, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Experimental Workflow

Caption: Detailed experimental workflow for the synthesis.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

3-Chloropropionyl chloride is corrosive and lachrymatory. Handle with care.

-

Aluminum chloride reacts violently with water. Ensure all glassware is dry and handle under anhydrous conditions.

-

Carbon disulfide is highly flammable and toxic. Use with extreme caution away from ignition sources.

This protocol provides a robust method for the synthesis of this compound. For further information or specific troubleshooting, please consult relevant chemical literature.

Application Notes and Protocols for the Friedel-Crafts Synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthetic strategy detailed herein employs an intramolecular Friedel-Crafts acylation, a robust and reliable method for the formation of the quinolinone ring system. This two-step process begins with the synthesis of the precursor molecule, 3-(4-bromoanilino)propanoic acid, via a Michael addition, followed by a cyclization reaction catalyzed by a strong acid catalyst such as Eaton's reagent or polyphosphoric acid. These application notes offer detailed experimental protocols, characterization data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this important intermediate.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active compounds. The presence of the bromine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The dihydroquinolinone core is a prevalent motif in numerous pharmaceuticals. While several synthetic routes to this compound exist, the intramolecular Friedel-Crafts acylation of 3-(4-bromoanilino)propanoic acid offers a straightforward and efficient approach.

Overall Synthetic Scheme

The synthesis is a two-step process starting from commercially available 4-bromoaniline and acrylic acid.

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-bromoanilino)propanoic acid

Materials:

-

4-bromoaniline

-

Acrylic acid

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Activated carbon

-

Standard laboratory glassware

-

Heating mantle with magnetic stirring

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-bromoaniline (1.0 eq) in deionized water.

-

Add acrylic acid (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature. A precipitate should form.

-

Adjust the pH of the mixture to approximately 4-5 with a dilute solution of hydrochloric acid to ensure complete precipitation of the product.

-

Collect the crude product by vacuum filtration and wash with cold deionized water.

-

For purification, dissolve the crude product in a hot aqueous solution of sodium hydroxide.

-

Add a small amount of activated carbon and heat the solution for a few minutes.

-